4-(2,5-Dimethylphenyl)butanoic acid
Overview
Description
4-(2,5-Dimethylphenyl)butanoic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63112. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Tetrahydronaphthalene: The compound has been used in the synthesis of 1,1,5,6-tetramethyl-1,2,3,4-tetrahydronaphthalene, a process that involves cyclodehydration and reactions with methyllithium and titanium tetrachloride (Mane, Kadam, & Salunkhe, 1999).
Development of Benzo[b]azepine Derivatives: It has been utilized in the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogs, starting from 2,4-dimethylaniline. This involves N-alkylation, carbamoylation, and intramolecular cyclization (Vaid et al., 2014).
Photoremovable Protecting Group: The compound's derivatives have been studied as a photoremovable protecting group for carboxylic acids. Such applications are significant in organic synthesis and biochemistry for 'caged compounds' (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Synthesis of Heterocyclic Compounds with Biological Activity: It has been involved in reactions leading to heterocyclic compounds, which have demonstrated antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Solid-Phase Synthesis: The compound has been used in the preparation of linkers and resins for solid-phase synthesis, particularly in the synthesis of peptides and non-peptides (Jin, Graybill, Wang, Davis, & Moore, 2001).
Molecular Docking and Vibrational Studies: There have been studies on its analogs using molecular docking and vibrational, structural, electronic, and optical studies, highlighting its relevance in biochemical applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Antioxidant Properties: Research has been conducted on its derivatives for developing new compounds with antioxidant properties (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Safety and Hazards
The safety information available indicates that 4-(2,5-Dimethylphenyl)butanoic acid should be handled with care to avoid dust formation and contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-7-10(2)11(8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTQOUBHYSKYOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162970 | |
Record name | Butyric acid, 4-(2,5-xylyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1453-06-1 | |
Record name | Butyric acid, 4-(2,5-xylyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyric acid,5-xylyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyric acid, 4-(2,5-xylyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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